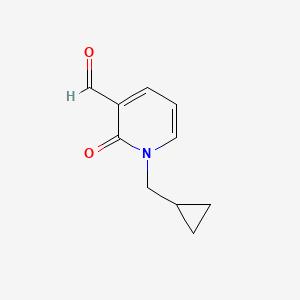

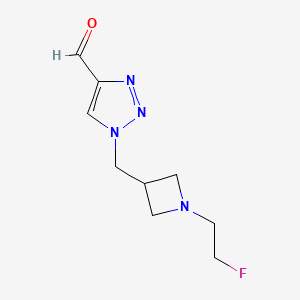

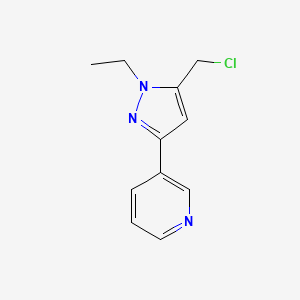

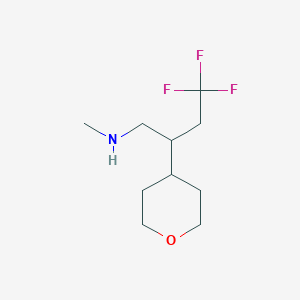

3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Übersicht

Beschreibung

The compound “3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a pyridine derivative. Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms in their structure . They are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives involves several steps. For instance, the synthesis of 3-(chloromethyl)pyridine hydrochloride involves oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, followed by reaction with methanol to produce methyl pyridine-3-carboxylate. This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various techniques. For example, the molecular formula of 3-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl, with an average mass of 178.059 Da and a monoisotopic mass of 177.011200 Da .Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions. For example, the reduction of 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate in the presence of alkyl halides results in 4-alkyl-3,4,5-trimethoxycarbonyl-1,2,6-trimethyl-1,4-dihydropyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be analyzed using various techniques. For instance, the compound 3-(chloromethyl)pyridine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of pyrazole and pyridine derivatives, including compounds similar to "3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine," involve comprehensive methodologies to form novel compounds with potential applications in various fields. For instance, Ge et al. (2014) synthesized novel oxadiazole derivatives from related pyrazole and pyridine precursors, emphasizing their optical properties for potential application in materials science (Ge et al., 2014). Additionally, Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions, highlighting the role of solvent and co-catalyst in product distribution (Nyamato et al., 2014).

Catalytic Applications

The catalytic activities of pyrazole-pyridine derivatives have been investigated, particularly in the context of oligomerization reactions and asymmetric transfer hydrogenation of ketones. The study by Nyamato et al. (2014) on metal complexes derived from chloromethyl-pyrazolyl-pyridine ligands demonstrates their effectiveness in catalyzing ethylene oligomerization, influenced by the choice of co-catalyst and solvent (Nyamato et al., 2014). Magubane et al. (2017) also studied (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, revealing their potential in the asymmetric transfer hydrogenation of ketones, offering insights into the structure-activity relationship (Magubane et al., 2017).

Corrosion Inhibition

The compound's derivatives have been explored for their potential as corrosion inhibitors. For example, Bouklah et al. (2005) investigated the inhibition efficiency of related pyrazole-pyridine compounds on steel corrosion, demonstrating significant potential in protective applications (Bouklah et al., 2005).

Photophysical Properties

Vetokhina et al. (2012) studied the photophysical properties of pyridine-pyrazole derivatives, revealing their potential in developing novel photoresponsive materials. Their research indicates multiple modes of proton transfer, suggesting applications in sensing and molecular electronics (Vetokhina et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of new pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity is a promising area of research . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications of these compounds in the future .

Eigenschaften

IUPAC Name |

3-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJYCRZJLHQILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)